3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJIOCBNHANENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with a chloro group and a chlorophenyl substituent, which are critical for its biological activity. The presence of the carboxylic acid moiety enhances its solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
- Antibacterial Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM across different bacterial species, including:
- Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness (16.69 to 222.31 µM) against these strains .
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit certain cancer cell lines, particularly through mechanisms involving enzyme inhibition:
- Mechanism of Action : Preliminary findings suggest that the compound may inhibit specific kinases involved in cancer progression, although detailed molecular pathways require further elucidation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Modifications at the chlorophenyl position have been shown to influence potency significantly.
- The presence of electron-withdrawing or electron-donating groups on the phenyl ring affects the overall activity, with certain substitutions leading to increased antibacterial effects .
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the biological evaluation of similar compounds related to pyridazine derivatives:
- Aurora Kinase Inhibition : A related study identified potent inhibitors targeting Aurora kinases, highlighting the importance of carboxylic acid moieties in enhancing binding affinity and specificity .
- Pyrimidine Derivatives : Research on pyrimidine derivatives suggests that modifications can lead to significant increases in potency against specific targets, indicating a similar potential for optimization in pyridazine derivatives like our compound .
Scientific Research Applications
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a chemical compound with potential biological activities, drawing interest in medicinal chemistry. The compound features a pyridazine core with a chloro group and a chlorophenyl substituent, which are critical for its biological activity. The presence of the carboxylic acid moiety enhances it.
Scientific Research Applications
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound with applications in scientific research:
- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential biological activities.
- Synthesis of Minaprine This compound was used during the synthesis of minaprine.
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyridine derivatives have strong antimicrobial properties, with pyridine-4-carbonyl-pyrazole derivatives exhibiting potent antibacterial and antifungal activities . Phenyl-substituted pyridine derivatives also reduced inflammation and pain by enhancing affinity for COX-2 enzymes . Additionally, 3-substituted phenyl-pyridine-pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis . Pyridine-4-carbonyl derivatives inhibited influenza virus replication, showing promise as antiviral candidates . Furthermore, pyridine-pyrazole derivatives effectively inhibited acetylcholinesterase, which is relevant for Alzheimer's treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
